molecular formula C21H26O3 B13859190 17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal

17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal

Cat. No.: B13859190
M. Wt: 326.4 g/mol
InChI Key: AXHLWUOZJPHUIH-NLNBCDFGSA-N
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Description

“17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus, functional group modifications, and the introduction of specific side chains. The preparation of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” would likely involve:

  • Formation of the steroid nucleus through cyclization reactions.
  • Introduction of the 17beta-hydroxy group via selective reduction.
  • Addition of the but-2yn-1-yl side chain through alkylation reactions.
  • Formation of the cyclic 1,2 ethanediyl acetal through acetalization reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a precursor for synthesizing other steroidal derivatives.

Biology

In biological research, it may be used to study hormone receptor interactions and signal transduction pathways.

Medicine

Industry

Industrially, it might be used in the production of pharmaceuticals or as a research chemical.

Mechanism of Action

The mechanism of action for steroidal compounds typically involves binding to specific receptors, such as hormone receptors, and modulating gene expression. This compound may interact with estrogen or androgen receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features.

    Testosterone: An androgen with a similar steroid nucleus.

    Dexamethasone: A synthetic steroid with anti-inflammatory properties.

Uniqueness

The uniqueness of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” lies in its specific functional groups and side chains, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,5S,6S,9S,10S,13R)-6-hydroxy-5-methyl-6-prop-1-ynyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-en-15-one

InChI

InChI=1S/C21H26O3/c1-3-8-19(23)10-7-16-15-5-11-20-13-14(22)4-12-21(20,24-20)17(15)6-9-18(16,19)2/h6,15-16,23H,4-5,7,9-13H2,1-2H3/t15-,16-,18-,19-,20+,21+/m0/s1

InChI Key

AXHLWUOZJPHUIH-NLNBCDFGSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC(=O)C5)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC(=O)C5)C)O

Origin of Product

United States

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